2-(Benzofuran-2-yl)-2,2-difluoroacetic acid
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Overview
Description
2-(1-Benzofuran-2-yl)-2,2-difluoroacetic acid is a chemical compound that features a benzofuran ring substituted with a difluoroacetic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones or o-hydroxybenzyl ketones under basic conditions. For 2-(1-Benzofuran-2-yl)-2,2-difluoroacetic acid, a common synthetic route involves the reaction of 2-hydroxybenzaldehyde with difluoroacetic acid in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. Transition-metal catalysis, such as palladium or nickel catalysts, is frequently used to facilitate the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Benzofuran-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated or nitro-substituted benzofuran derivatives.
Scientific Research Applications
2-(1-Benzofuran-2-yl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the difluoroacetic acid group can inhibit enzymes involved in metabolic pathways, contributing to its biological effects .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2,3-Dihydrobenzofuran: A reduced form of benzofuran.
Benzothiophene: A sulfur analog of benzofuran with similar biological activities.
Uniqueness: 2-(1-Benzofuran-2-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and increases its stability under various conditions .
Properties
Molecular Formula |
C10H6F2O3 |
---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
2-(1-benzofuran-2-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H6F2O3/c11-10(12,9(13)14)8-5-6-3-1-2-4-7(6)15-8/h1-5H,(H,13,14) |
InChI Key |
KUZPURXGGUMXOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C(=O)O)(F)F |
Origin of Product |
United States |
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